molecular formula C21H22ClN3O B14189121 Morpholine, 4-[2-(4-chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethyl]- CAS No. 857531-11-4

Morpholine, 4-[2-(4-chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethyl]-

Cat. No.: B14189121
CAS No.: 857531-11-4
M. Wt: 367.9 g/mol
InChI Key: HGHCXFKOUIZYGF-UHFFFAOYSA-N
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Description

Morpholine, 4-[2-(4-chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethyl]- is a complex organic compound that features a morpholine ring substituted with a 4-chlorophenyl group and a 1H-pyrazol-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-[2-(4-chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethyl]- typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The exact methods can vary depending on the specific requirements and available technology.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-[2-(4-chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethyl]- can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Morpholine, 4-[2-(4-chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethyl]- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Morpholine, 4-[2-(4-chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Morpholine, 4-[2-(4-chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

857531-11-4

Molecular Formula

C21H22ClN3O

Molecular Weight

367.9 g/mol

IUPAC Name

4-[2-(4-chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethyl]morpholine

InChI

InChI=1S/C21H22ClN3O/c22-20-7-5-18(6-8-20)21(15-25-9-11-26-12-10-25)17-3-1-16(2-4-17)19-13-23-24-14-19/h1-8,13-14,21H,9-12,15H2,(H,23,24)

InChI Key

HGHCXFKOUIZYGF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(C2=CC=C(C=C2)C3=CNN=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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